N-(2-methoxybenzyl)cyclopropanamine
Overview
Description
N-(2-methoxybenzyl)cyclopropanamine: is a chemical compound that belongs to the class of cyclopropanamines. It is known for its potent and selective inhibition of the reuptake of norepinephrine and dopamine, making it a promising candidate for the treatment of various neurological disorders.
Preparation Methods
The synthesis of N-(2-methoxybenzyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxybenzyl chloride and cyclopropanamine.
Reaction Conditions: The 2-methoxybenzyl chloride is reacted with cyclopropanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
N-(2-methoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)cyclopropanamine has several scientific research applications, including:
Neurological Research: Due to its ability to inhibit the reuptake of norepinephrine and dopamine, it is studied for its potential use in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
Pharmacological Studies: It is used in pharmacological studies to understand the mechanisms of neurotransmitter reuptake and the effects of selective inhibitors.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)cyclopropanamine involves the inhibition of the reuptake of norepinephrine and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. The compound interacts with the norepinephrine and dopamine transporters, blocking their reuptake activity .
Comparison with Similar Compounds
N-(2-methoxybenzyl)cyclopropanamine can be compared with other similar compounds such as:
N-(2-methoxyphenyl)cyclopropanamine: Similar in structure but with a different substitution pattern on the benzyl ring.
This compound hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
This compound acetate: Another derivative with an acetate group, which may affect its reactivity and biological activity.
This compound stands out due to its specific inhibition of norepinephrine and dopamine reuptake, making it a unique candidate for neurological research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10/h2-5,10,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOPSPCKQDXAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405970 | |
Record name | N-(2-methoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625437-49-2 | |
Record name | N-(2-methoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(2-methoxyphenyl)methyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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